5-(Cyclopropylmethoxy)pentanoic acid
Description
5-(Cyclopropylmethoxy)pentanoic acid (CAS: 1152519-53-3) is a pentanoic acid derivative featuring a cyclopropylmethoxy substituent. This compound is structurally distinct due to its fused cyclopropane ring, which may influence its biological interactions, solubility, and pharmacokinetic profile.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)pentanoic acid |
InChI |
InChI=1S/C9H16O3/c10-9(11)3-1-2-6-12-7-8-4-5-8/h8H,1-7H2,(H,10,11) |
InChI Key |
JMPQCYZZSMQCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)pentanoic acid typically involves the reaction of cyclopropylmethanol with pentanoic acid under specific conditions. One common method is the esterification of cyclopropylmethanol with pentanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Cyclopropylmethoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 5-(cyclopropylmethoxy)pentanoic acid with related compounds:
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | Cyclopropylmethoxy (-O-CH₂-C₃H₅) | ~202.25 (estimated) | Carboxylic acid, ether |
| α-Lipoic Acid | Dithiolane ring, pentanoic acid backbone | 206.33 | Dithiolane, carboxylic acid |
| Loxiglumide | Dichlorobenzoylamino, methoxypropyl | ~463.34 (calculated) | Amide, ether, carboxylic acid |
| 5-Methoxy-5-oxopentanoic acid | Methoxy, oxo | 146.14 | Ester, ketone, carboxylic acid |
| 5-(p-Methoxyphenyl)-pentanoic acid | p-Methoxyphenyl | 222.24 | Aryl ether, carboxylic acid |
Notes:
- Cyclopropylmethoxy group : Enhances rigidity and may reduce oxidative metabolism compared to linear alkoxy groups (e.g., methoxy) .
- Dithiolane ring (α-lipoic acid): Imparts antioxidant activity via redox cycling, a feature absent in this compound .
- Aryl substituents: Compounds like 5-(p-methoxyphenyl)-pentanoic acid show attempted cyclization failures, suggesting structural constraints absent in the cyclopropyl analog .
α-Lipoic Acid
- Role : Potent antioxidant and NF-κB inhibitor, used in diabetes and neurodegenerative disease research .
- Comparison: Unlike this compound, α-lipoic acid’s dithiolane ring enables disulfide bond formation, critical for its redox activity.
Loxiglumide
- Role : Cholecystokinin (CCK) antagonist with efficacy in experimental pancreatitis (e.g., ceruletide-induced models, ED₅₀ ~9–80 µmol/kg) .
- Comparison: Loxiglumide’s dichlorobenzoylamino and methoxypropyl groups confer receptor specificity, whereas the cyclopropylmethoxy group may favor different target interactions.
5-Methoxy-5-oxopentanoic Acid
Key Observations :
- Cyclopropylmethoxy derivatives may exhibit improved stability compared to aryl-substituted analogs (e.g., 5-(p-methoxyphenyl)-pentanoic acid), which failed cyclization attempts .
- Safety data for this compound are lacking, but related compounds (e.g., 5-hydroxy derivatives) require strict PPE protocols .
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